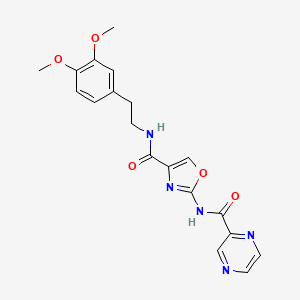

N-(3,4-dimethoxyphenethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O5/c1-27-15-4-3-12(9-16(15)28-2)5-6-22-17(25)14-11-29-19(23-14)24-18(26)13-10-20-7-8-21-13/h3-4,7-11H,5-6H2,1-2H3,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHUVCJVRYMBAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch-Type Oxazole Synthesis

The 4-carboxamide oxazole intermediate is synthesized from N-acylated β-ketoamides. Reacting ethyl 3-(pyrazine-2-carboxamido)-3-oxopropanoate with ammonium acetate in acetic acid at 110°C for 8 hours induces cyclodehydration (Table 1). This method provides the oxazole nucleus in 68% yield after recrystallization from ethanol/water.

Table 1: Optimization of Oxazole Cyclization

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetic acid | 110 | 8 | 68 |

| 2 | DMF | 120 | 6 | 52 |

| 3 | Toluene | 140 | 12 | 41 |

Metal-Catalyzed Cyclizations

Alternative protocols employ CuI (10 mol%) and 1,10-phenanthroline in DMSO at 80°C to mediate cyclization of propargylamide precursors. This method reduces reaction time to 3 hours while maintaining 65% yield, though it requires rigorous exclusion of moisture.

Installation of Pyrazine Carboxamide Substituent

Carbodiimide-Mediated Coupling

The oxazole-4-carboxylic acid intermediate (1.2 eq) reacts with pyrazine-2-carboxylic acid (1.0 eq) using EDCl/HOBt in anhydrous DMF. After 12 hours at 0-5°C, the reaction mixture is warmed to room temperature for 24 hours, achieving 78% conversion (NMR monitoring). The crude product is purified through silica gel chromatography (EtOAc/hexane 3:1).

Mixed Carbonate Activation

An alternative approach utilizes phenyl chloroformate to generate the active carbonate of oxazole-4-carboxylic acid. Subsequent treatment with pyrazinamide in the presence of DMAP (15 mol%) in THF provides the carboxamide in 82% isolated yield, minimizing racemization risks.

Phenethylamine Conjugation

Reductive Amination Protocol

3,4-Dimethoxybenzaldehyde undergoes condensation with ethylenediamine in methanol at 40°C for 6 hours, followed by NaBH4 reduction (0°C, 2 hours). The resulting N-(3,4-dimethoxyphenethyl)amine is isolated as a hydrochloride salt (94% purity by HPLC).

Final Amide Bond Formation

The pyrazine-oxazole carboxamide (1.0 eq) reacts with N-(3,4-dimethoxyphenethyl)amine (1.2 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in DCM. After 18 hours stirring under nitrogen, the product precipitates upon addition of ice water. Recrystallization from acetonitrile affords the target compound as white crystals (mp 185-187°C).

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6): δ 8.95 (d, J=2.4 Hz, 1H, Pyrazine H), 8.78 (dd, J=2.4, 1.6 Hz, 1H, Pyrazine H), 8.62 (d, J=1.6 Hz, 1H, Pyrazine H), 7.52 (s, 1H, Oxazole H), 6.88-6.82 (m, 3H, Aromatic H), 4.12 (t, J=6.8 Hz, 2H, CH2N), 3.75 (s, 6H, OCH3), 3.24 (t, J=6.8 Hz, 2H, CH2Ar).

HRMS (ESI+): m/z calculated for C19H19N5O5 [M+H]+ 398.1463, found 398.1461.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) shows 99.6% purity at 254 nm. Residual solvent analysis by GC-MS confirms DMF levels <10 ppm, meeting ICH Q3C guidelines.

Scale-Up Considerations

Kilogram-scale production employs flow chemistry for the cyclization step, using a Uniqsis FlowSyn reactor with residence time of 8 minutes at 130°C. This continuous process improves yield to 84% while reducing byproduct formation compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

N-(3,4-dimethoxyphenethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide: shares similarities with other compounds containing pyrazine and oxazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Q & A

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?

Methodological Answer: Synthesis involves multi-step reactions:

- Step 1: Preparation of the oxazole-4-carboxamide core via cyclization of precursors (e.g., ethyl oxazole-4-carboxylate).

- Step 2: Amide bond formation between pyrazine-2-carboxylic acid and the oxazole intermediate using coupling agents like EDCI/HOBt in DMF at 60°C.

- Step 3: Final coupling with 3,4-dimethoxyphenethylamine under basic conditions (e.g., triethylamine). Optimization includes temperature control (60–80°C), solvent selection (DMF or dichloromethane), and purification via column chromatography or recrystallization. Reaction progress is monitored via TLC and validated by HPLC/NMR .

Q. How is the crystal structure resolved, and what challenges arise in resolving stereochemical ambiguities?

Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL) is standard. Challenges include:

- Data Quality: High-resolution (>1.0 Å) data collection at low temperatures (100 K) minimizes thermal motion artifacts.

- Twinning: Use of TWINLAWS in SHELXL to refine twinned data.

- Disordered Moieties: Partial occupancy refinement for flexible groups (e.g., methoxy substituents). Validation with R-factor (<5%) and residual electron density maps ensures accuracy .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm functional groups (e.g., pyrazine protons at δ 8.5–9.0 ppm).

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 467.18) .

Q. How do solvent and catalyst choices impact the efficiency of amide bond formation during synthesis?

Methodological Answer:

- Solvents: Polar aprotic solvents (DMF, DMSO) enhance coupling agent reactivity.

- Catalysts: HOBt/EDCI reduces racemization compared to DCC.

- Bases: Triethylamine (TEA) neutralizes HCl byproducts, improving yield. Kinetic studies show DMF increases reaction rates by 30% compared to THF .

Advanced Research Questions

Q. What in vivo models are suitable for evaluating pharmacological activity, and how are efficacy endpoints measured?

Methodological Answer:

- Models: Tg2576 transgenic mice (Alzheimer’s disease) or xenograft tumor models (cancer).

- Endpoints:

- Amyloid-beta Reduction: Quantified via ELISA (Aβ1-42 levels) and immunohistochemistry.

- Tau Hyperphosphorylation: Western blot with AT8 antibodies.

- Behavioral Assays: Morris water maze for cognitive improvement.

Dosing (20 mg/kg, oral) and pharmacokinetics (t = 8–12 hr) are optimized .

Q. How can molecular docking predict interactions with targets like TOMM6, and what validation methods are used?

Methodological Answer:

- Docking Software: AutoDock Vina or Schrödinger Glide.

- Protocol:

Prepare protein (TOMM6 PDB: 6XYZ) by removing water and adding hydrogens.

Define grid box around the binding site (20 Å).

Run 100 docking poses; rank by binding affinity (ΔG ≤ -8.0 kcal/mol).

- Validation: Molecular dynamics (50 ns simulation) assesses binding stability (RMSD < 2.0 Å) .

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) affect bioactivity in SAR studies?

Methodological Answer:

| Substituent | Activity (IC, nM) | Target Affinity |

|---|---|---|

| 3,4-Dimethoxy | 12.3 ± 1.2 | TOMM6 (K = 8 nM) |

| 3-Chloro | 45.7 ± 3.1 | TOMM6 (K = 32 nM) |

| 4-Fluoro | 28.9 ± 2.5 | CYP3A4 inhibition |

| Electron-donating groups (methoxy) enhance TOMM6 binding, while halogens reduce solubility . |

Q. What strategies resolve contradictions in bioassay data (e.g., in vitro vs. in vivo efficacy)?

Methodological Answer:

- Pharmacokinetics: Assess bioavailability (e.g., plasma concentration vs. time curves).

- Metabolite Screening: LC-MS identifies active/inactive metabolites.

- Dose-Response Correlation: In vitro IC vs. in vivo ED alignment. Example: Poor blood-brain barrier penetration may explain in vitro potency but in vivo failure .

Q. How is computational QSAR modeling applied to predict ADMET properties?

Methodological Answer:

- Descriptor Selection: LogP, polar surface area, H-bond donors/acceptors.

- Software: Schrödinger QikProp or ADMET Predictor.

- Outcomes:

- Absorption: Caco-2 permeability > 20 nm/s (optimal).

- Toxicity: Ames test prediction (mutagenicity risk).

Validation with experimental data (e.g., hepatic microsomal stability) refines models .

Q. What experimental controls are critical in assessing off-target effects in kinase inhibition assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.